molecular formula C9H7FN4O2 B2892495 N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine CAS No. 400079-94-9

N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine

Cat. No.: B2892495
CAS No.: 400079-94-9
M. Wt: 222.179
InChI Key: WZEBZIAPJQDLJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrazole derivative with a 4-fluorophenylamine . The nitro group could be introduced through a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The fluorophenyl group would contribute to the aromaticity of the molecule, and the nitro group would likely add some polarity .


Chemical Reactions Analysis

As an aromatic compound with a nitro group, this molecule could undergo various reactions. The nitro group could be reduced to an amine group, or it could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the nitro group could make the compound relatively polar, and the aromatic rings could contribute to its stability and rigidity .

Scientific Research Applications

Fluorination and Catalysis

Research by Li et al. (2012) describes a catalytic process involving nitroolefins and pyrazol-5-ones, highlighting the sequential 1,4-addition/dearomative-fluorination transformation. This process yields fluorinated products with high selectivity and efficiency, underlining the importance of pyrazole derivatives in facilitating reactions that introduce fluorine atoms into organic molecules, a valuable feature for drug discovery and materials science.

Herbicidal Applications

R. Clark (1996) investigated pyrazole nitrophenyl ethers (PPEs), identifying them as a new class of chemistry with herbicidal effects. This study extended to include herbicidal pyrazolyl fluorotolyl ethers, indicating the potential of N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine derivatives in agricultural chemistry, particularly for the development of new herbicides with specific action modes.

Synthesis and Drug Development

A publication by Yang et al. (2014) outlines the process development and large-scale synthesis of a novel oxazolidinone antibacterial candidate, demonstrating the role of this compound derivatives in synthesizing intermediates for pharmaceuticals. This work underscores the importance of such compounds in streamlining the production of antibiotics, contributing to the field of medicinal chemistry.

Material Science and Dye Development

The study by Yoon et al. (2019) focuses on the dyeing properties of 4-fluorosulfonylphenylazo-5-pyrazolone dyes on polyester, highlighting the environmentally friendly aftertreatment processes for high color fastness. This research points to the utility of pyrazole derivatives in the development of new dyes for the textile industry, emphasizing the environmental benefits of such compounds.

Analytical Chemistry and Sensing Applications

Wang et al. (2017) developed a novel fluorescent probe for hydrogen sulfide based on the thiolysis of 7-nitro-1,2,3-benzoxadiazole (NBD) amine. This probe, utilizing pyrazole derivatives, demonstrates significant fluorescence enhancement upon detection of H2S, showcasing the potential of this compound in creating sensitive and selective sensors for biomedical and environmental monitoring.

Mechanism of Action

Target of Action

Similar compounds such as flufenacet, an aryloxy amide herbicide, are known to target certain annual grasses and broad-leaved weeds

Mode of Action

It’s worth noting that similar compounds, such as flufenacet, act as selective herbicides . The specific interactions between N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine and its targets, as well as the resulting changes, are subjects for further investigation.

Biochemical Pathways

It’s important to note that similar compounds, such as flufenacet, are known to affect the growth of certain annual grasses and broad-leaved weeds . The downstream effects of these interactions are yet to be fully understood.

Pharmacokinetics

A study on n-benzoyl-n’- (4-fluorophenyl) thiourea derivatives, which are structurally similar, suggests that these compounds have good pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential toxicity.

Result of Action

Similar compounds, such as flufenacet, are known to have a significant impact on the growth of certain annual grasses and broad-leaved weeds

Action Environment

It’s worth noting that similar compounds, such as flufenacet, are known to be moderately persistent in soil and water/sediment systems under certain conditions . This suggests that environmental factors could potentially influence the action of this compound.

Safety and Hazards

Like many nitroaromatic compounds, this molecule could potentially be hazardous. It’s important to handle it with care, avoiding inhalation or skin contact, and it should be stored in a well-ventilated area .

Future Directions

Future research on this compound could explore its potential uses in various fields, such as pharmaceuticals or materials science. Its reactivity and properties could be further studied to develop new synthetic methods or applications .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c10-6-1-3-7(4-2-6)12-9-8(14(15)16)5-11-13-9/h1-5H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEBZIAPJQDLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=NN2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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